3-Acetyl-2,7-dimethyl-4-oxo-4H-1-benzopyran-5-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, etc.
Scientific Research Applications
3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2,6-Dimethyl-4-oxo-4H-chromeno[3,4-d][1,3]oxazol-7-yl acetate
- 3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3-Acetyl-2,7-dimethyl-4-oxo-4H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
62806-14-8 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(3-acetyl-2,7-dimethyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C15H14O5/c1-7-5-11-14(12(6-7)20-10(4)17)15(18)13(8(2)16)9(3)19-11/h5-6H,1-4H3 |
InChI Key |
REJQCDULVVIIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C)C(=O)C |
Origin of Product |
United States |
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